molecular formula C14H9N3 B8356411 6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8356411
M. Wt: 219.24 g/mol
InChI Key: GSDAYVIPLFIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

6-(2-phenylethynyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-10-15-14-8-9-16-17(14)11-13/h1-5,8-11H

InChI Key

GSDAYVIPLFIEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN3C(=CC=N3)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis-(triphenylphosphine)-palladium(II)dichloride (27 mg, 0.04 mmol) was dissolved in 1 ml of THF. 6-Bromo-pyrazolo[1,5-a]pyrimidine (150 mg, 0.76 mmol) and phenylacetylene (130 μl, 1.21 mmol) were added at room temperature. Triethylamine (310 μl, 2.3 mmol), triphenylphosphine (6 mg, 0.023 mmol) and copper(I) iodide (4 mg, 0.023 mmol) were added and the mixture was stirred for 2 hours at 65° C. The reaction mixture was cooled and extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column and eluting with heptane:ethyl acetate 100:0→50:50. The desired compound was obtained as a yellow solid (150 mg, 90% yield), MS: m/e=220.3 (M+H+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
27 mg
Type
catalyst
Reaction Step Three
Name
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.